The Analytical and Pharmacokinetic Significance of N-Desmethyl Azelastine-d4: A Comprehensive Technical Guide

The Analytical and Pharmacokinetic Significance of N-Desmethyl Azelastine-d4: A Comprehensive Technical Guide

Executive Summary

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely prescribed for the management of allergic rhinitis and conjunctivitis. In vivo, the parent drug undergoes extensive hepatic biotransformation to form its primary active metabolite, N-desmethylazelastine . To accurately map the pharmacokinetic (PK) profile of this metabolite during clinical trials, bioequivalence (BE) studies, and therapeutic drug monitoring, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are mandatory.

N-Desmethyl Azelastine-d4 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for these assays. This whitepaper explores the pharmacological causality of azelastine metabolism, the physicochemical rationale for employing a deuterated internal standard, and provides a self-validating LC-MS/MS methodological framework for analytical scientists.

Pharmacological Context: Azelastine and CYP450 Biotransformation

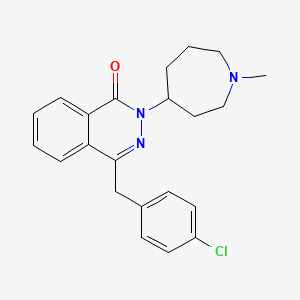

Azelastine predominantly inhibits early-phase allergic reactions by antagonizing histamine activity at the H1-receptor level while simultaneously stabilizing mast cells. Following oral or intranasal administration, azelastine is oxidatively metabolized in the liver to its principal active metabolite, N-desmethylazelastine (1)[1].

The Causality of Prolonged Efficacy: This biotransformation is primarily catalyzed by the cytochrome P450 (CYP450) enzyme system—specifically the CYP3A4, CYP2D6, and CYP1A2 isoforms (2)[2]. Crucially, N-desmethylazelastine retains significant H1-receptor antagonist activity. Because the active metabolite exhibits a substantially longer elimination half-life (~54 hours) compared to the parent azelastine (~22 hours), quantifying its concentration is a regulatory requirement for comprehensive pharmacokinetic profiling (3)[3].

Caption: CYP450-mediated biotransformation of Azelastine to N-desmethylazelastine.

The Isotopic Rationale for N-Desmethyl Azelastine-d4

In mass spectrometry, biological matrices (such as human plasma or urine) contain endogenous phospholipids, proteins, and salts that co-elute with the target analyte. These matrix components compete for charge droplets in the Electrospray Ionization (ESI) source, causing unpredictable ion suppression or enhancement—a phenomenon known as the matrix effect .

Causality in Analytical Design: To establish a self-validating quantification system, researchers must introduce an Internal Standard (IS) that behaves identically to the target analyte during sample extraction, chromatographic retention, and ionization, yet remains mass-differentiable.

N-Desmethyl Azelastine-d4 is synthesized by replacing four hydrogen atoms with deuterium (D or ^2H) on the molecular framework. Because deuterium is a stable, non-radioactive isotope, the d4 variant shares the exact pKa, lipophilicity, and chemical reactivity as unlabeled N-desmethylazelastine. When spiked into a plasma sample, the d4-IS co-elutes perfectly with the target analyte. Any matrix-induced ion suppression affects both the analyte and the IS equally. By calculating the ratio of the analyte's peak area to the IS's peak area, the matrix effect is mathematically canceled out, ensuring absolute quantitative trustworthiness.

Quantitative Data Summary

| Parameter | Azelastine | N-Desmethylazelastine | N-Desmethyl Azelastine-d4 |

| Role | Parent Drug | Active Metabolite | Internal Standard (IS) |

| Molecular Formula | C22H24ClN3O | C21H22ClN3O | C21H18D4ClN3O |

| Molecular Weight | 381.90 g/mol | 367.87 g/mol | 371.90 g/mol |

| Precursor Ion [M+H]+ | m/z 382.2 | m/z 368.2 | m/z 372.2 |

| Elimination Half-life | ~22 hours | ~54 hours | N/A (Analytical Standard) |

| Plasma Protein Binding | ~88% | ~97% | N/A |

Bioanalytical Methodology: LC-MS/MS Workflow

To quantify N-desmethylazelastine in human plasma, a robust LC-MS/MS protocol utilizing N-Desmethyl Azelastine-d4 must be employed. The following step-by-step methodology is designed to meet FDA and EMA bioanalytical validation guidelines (4)[4].

Caption: LC-MS/MS bioanalytical workflow using N-Desmethyl Azelastine-d4 as IS.

Step-by-Step Protocol

Step 1: Sample Aliquoting and IS Spiking

-

Transfer 100 µL of human plasma (blank, calibration standard, or clinical sample) into a clean microcentrifuge tube.

-

Spike with 10 µL of N-Desmethyl Azelastine-d4 working solution (e.g., 50 ng/mL in methanol) and vortex for 10 seconds.

-

Causality: Introducing the IS at the very beginning ensures that any subsequent volumetric losses during extraction affect the analyte and IS equally, preserving the quantitative ratio.

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 1.0 mL of an extraction solvent mixture (e.g., n-hexane:2-propanol, 97:3 v/v) to the spiked plasma (5)[5].

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Causality: This specific non-polar solvent mixture selectively partitions the highly lipophilic azelastine metabolites into the organic layer while precipitating and leaving polar endogenous plasma proteins in the aqueous phase, thereby minimizing downstream ion suppression.

-

Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C.

Step 3: Reconstitution and Chromatographic Separation

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., Acetonitrile : 5 mM Ammonium Acetate, 50:50 v/v).

-

Inject 5 µL into a UPLC system equipped with a C18 or C8 analytical column (e.g., 2.1 × 50 mm, 1.7 µm particle size) operating at a flow rate of 0.25 - 0.40 mL/min.

-

Causality: The identical lipophilicity of the analyte and the d4-IS ensures they co-elute at the exact same retention time, exposing them to the exact same matrix environment entering the mass spectrometer.

Step 4: Tandem Mass Spectrometry (ESI+ MRM)

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions:

-

N-Desmethylazelastine: m/z 368.2 → [Product Ion]

-

N-Desmethyl Azelastine-d4: m/z 372.2 →[Product Ion + 4]

-

-

Causality: The mass difference of +4 Da allows the mass spectrometer's quadrupole to isolate and quantify the IS independently of the unlabeled analyte, despite their simultaneous elution.

Methodological Trustworthiness: The Self-Validating System

A bioanalytical assay is only as trustworthy as its validation parameters. By utilizing N-Desmethyl Azelastine-d4, the method becomes a self-validating system:

-

Matrix Factor (MF) Correction: The IS-normalized matrix factor must fall between 0.85 and 1.15. Because the d4-IS experiences identical ion suppression, the normalized ratio remains constant, proving the method's immunity to patient-specific plasma variations.

-

Precision and Accuracy: The coefficient of variation (CV%) for quality control (QC) samples must be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). The SIL-IS corrects for any extraction inefficiencies, guaranteeing high recovery accuracy across all clinical samples.

Conclusion

N-Desmethyl Azelastine-d4 is not merely a passive chemical reagent; it is the structural linchpin of modern pharmacokinetic analysis for azelastine. By providing a mass-differentiable yet chemically identical twin to the active metabolite, it enables researchers to bypass the chaotic variables of biological matrices and electrospray ionization. This ensures that clinical dosing guidelines, bioequivalence assessments, and therapeutic monitoring are grounded in absolute, verifiable data.

References

-

PubChem - NIH. "Azelastine | C22H24ClN3O | CID 2267". Retrieved from:[Link]

-

Drugs.com. "Azelastine Hydrochloride (EENT) Monograph for Professionals". Retrieved from: [Link]

-

Journal of Cancer Prevention. "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method". Retrieved from:[Link]

-

PMC - NIH. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies". Retrieved from:[Link]

Sources

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azelastine (Allergodil) | inhibitor/agonist | CAS 58581-89-8 | Buy Azelastine (Allergodil) from Supplier InvivoChem [invivochem.com]

- 3. drugs.com [drugs.com]

- 4. jcpjournal.org [jcpjournal.org]

- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]